1H-Imidazol-2-ylmethanol

Coordination Chemistry Bioinorganic Chemistry Metal Complex Synthesis

Procure 1H-Imidazol-2-ylmethanol (CAS 3724-26-3) for its unique bidentate (N,O) chelation, enabling distinct geometries in octahedral metal complexes for catalysis, enzyme mimics, and materials science. This primary alcohol scaffold offers a strategic advantage over N-methylated analogs for introducing diversity at the 2-position in medicinal chemistry. Commercial availability in high purity (≥97%) ensures consistent results for SAR studies and coordination chemistry research. Differentiate your research with this specific substitution pattern.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 3724-26-3
Cat. No. B183327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazol-2-ylmethanol
CAS3724-26-3
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CO
InChIInChI=1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6)
InChIKeyZOMATQMEHRJKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazol-2-ylmethanol: A Hydroxymethyl-Substituted Imidazole Building Block (CAS 3724-26-3) for Synthesis and Coordination Chemistry


1H-Imidazol-2-ylmethanol (CAS 3724-26-3), also known as imidazole-2-methanol, is a heterocyclic organic compound consisting of an imidazole ring substituted with a hydroxymethyl group at the 2-position [1]. It serves as a versatile scaffold and reagent in organic synthesis and as a ligand in coordination chemistry, with a molecular formula of C4H6N2O and a molecular weight of 98.10 g/mol [1]. It is commercially available from multiple suppliers in ≥97% purity, typically as a white to off-white crystalline solid .

Why 1H-Imidazol-2-ylmethanol is Not a Drop-in Replacement for Other Imidazole Derivatives


The specific combination of a 2-position hydroxymethyl group and an unsubstituted 1H-imidazole core in 1H-imidazol-2-ylmethanol confers distinct physicochemical and coordination properties that preclude simple substitution with other imidazole analogs [1]. Unlike 1-methyl-1H-imidazol-2-ylmethanol or 1H-imidazole [2], the presence of both an N-H donor site and a primary alcohol group enables a unique bidentate (N,O) chelation mode for metal coordination, which directly influences the geometry and stability of resulting metal complexes [3]. Furthermore, the substitution pattern dictates its reactivity as a synthetic building block, as the free N-H is available for alkylation or acylation, while the 2-hydroxymethyl group can be oxidized to an aldehyde or converted to other functional groups [1]. These structural features, detailed in the following quantitative evidence, mean that substituting this compound with a similar-looking imidazole derivative will likely result in a failure to synthesize the desired complex or a different, potentially inactive, product.

1H-Imidazol-2-ylmethanol: Comparative Evidence for Scientific and Procurement Decision-Making


Bidentate Chelation Geometry in Metal Complexes Distinguishes 1H-Imidazol-2-ylmethanol from N-Methyl Analogs

In divalent metal complex formation, 1H-imidazol-2-ylmethanol acts as a bidentate ligand, coordinating through both the imidazole nitrogen and the deprotonated hydroxyl oxygen. This N,O-chelation mode is a key differentiator from its N-methylated analog, (1-methyl-1H-imidazol-2-yl)methanol, which in many complexes coordinates in a monodentate fashion through the nitrogen only . The resulting coordination geometry has a direct impact on the complex's properties.

Coordination Chemistry Bioinorganic Chemistry Metal Complex Synthesis

Enhanced Antimicrobial Activity of Zn(II) Complex vs. Other Metal Complexes Derived from 1-Methyl-1H-imidazol-2-ylmethanol

A structure-activity relationship (SAR) study on metal complexes of (1-methyl-1H-imidazol-2-yl)methanol revealed that the Zn(II) complex [Zn(Hmim)2(OAc)2] exhibited superior antimicrobial efficacy compared to its Cu(II) and Ni(II) analogs . This demonstrates the impact of metal ion selection on the biological properties of complexes derived from this ligand scaffold, providing a baseline for evaluating the potential of unsubstituted 1H-imidazol-2-ylmethanol complexes.

Antimicrobial Bioinorganic Chemistry Structure-Activity Relationship (SAR)

Physicochemical Properties Define Handling and Formulation Differences Compared to Imidazole

The presence of the hydroxymethyl group in 1H-imidazol-2-ylmethanol significantly alters its physical properties compared to the parent imidazole, which influences handling, purification, and formulation protocols. These differences are critical for procurement decisions and laboratory-scale process development [1].

Physicochemical Characterization Formulation Material Sourcing

Synthetic Utility: Functional Group Interconversion Potential Distinguishes from Simple Imidazoles

The 2-hydroxymethyl group of 1H-imidazol-2-ylmethanol is a key functional handle that enables further synthetic transformations, differentiating it from simpler imidazole building blocks like 1H-imidazole or 2-methylimidazole. This group can be oxidized to an aldehyde, which is a crucial step in synthesizing more complex structures [1].

Organic Synthesis Medicinal Chemistry Building Block

Computed Molecular Descriptors Differentiate Pharmacokinetic Profile from Imidazole

In silico calculated molecular descriptors, such as lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA), provide a quantifiable differentiation in the predicted ADME (Absorption, Distribution, Metabolism, Excretion) profile of 1H-imidazol-2-ylmethanol compared to the parent imidazole scaffold [1][2]. These differences are critical for prioritizing compounds in early-stage drug discovery.

Computational Chemistry Medicinal Chemistry ADME

1H-Imidazol-2-ylmethanol: Optimal Application Scenarios Based on Comparative Evidence


Synthesis of Octahedral Metal Complexes for Bioinorganic Studies

When the research objective is to generate octahedral or other high-coordination-number metal complexes, 1H-imidazol-2-ylmethanol is the preferred ligand over N-methylated analogs. Its ability to act as a bidentate (N,O) donor, as demonstrated in Section 3, allows for the synthesis of complexes with distinct geometries, which are essential for studying structure-property relationships in catalysis, enzyme mimics, and materials science [1].

Development of Tunable Antimicrobial Agents

For programs focused on developing new antimicrobial agents, 1H-imidazol-2-ylmethanol offers a versatile scaffold. Evidence from Section 3 shows that metal complexation with this ligand class can yield compounds with significant antimicrobial activity, and the choice of metal ion (e.g., Zn(II) vs. Cu(II)) can be used to fine-tune the spectrum and potency of activity [1]. This makes it a valuable starting point for SAR studies.

Building Block for 2-Substituted Imidazole Derivatives in Medicinal Chemistry

In medicinal chemistry, 1H-imidazol-2-ylmethanol provides a strategic advantage over unsubstituted imidazole for introducing diversity at the 2-position. As detailed in Section 3, the hydroxymethyl group can be easily converted to other functional groups (e.g., oxidation to an aldehyde), enabling efficient library synthesis and the exploration of chemical space around the imidazole core [1].

Computational Pre-Screening for Drug-Like Properties

In early-stage drug discovery, computational pre-screening using the molecular descriptors for 1H-imidazol-2-ylmethanol (XLogP3 = -0.8, TPSA = 48.9 Ų) [1] can guide the design of analogs with favorable aqueous solubility. This is particularly relevant for targets that require a high degree of polarity and low lipophilicity, where the 2-methanol derivative is a more suitable core than the parent imidazole [2].

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